BenchChemオンラインストアへようこそ!

Methyl 7-(3,5-dioxocyclopent-1-EN-1-YL)heptanoate

Prostaglandin synthesis 1,4-Conjugate addition Cyclopentenone reactivity

Methyl 7-(3,5-dioxocyclopent-1-en-1-yl)heptanoate (CAS 91411-01-7) is a synthetic cyclopentenone diester belonging to the 3,5-dioxocyclopentene class. With a molecular formula of C₁₃H₁₈O₄ and a molecular weight of 238.28 g/mol, this compound serves as a versatile intermediate in prostaglandin analogue synthesis pathways.

Molecular Formula C13H18O4
Molecular Weight 238.28 g/mol
CAS No. 91411-01-7
Cat. No. B13409184
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 7-(3,5-dioxocyclopent-1-EN-1-YL)heptanoate
CAS91411-01-7
Molecular FormulaC13H18O4
Molecular Weight238.28 g/mol
Structural Identifiers
SMILESCOC(=O)CCCCCCC1=CC(=O)CC1=O
InChIInChI=1S/C13H18O4/c1-17-13(16)7-5-3-2-4-6-10-8-11(14)9-12(10)15/h8H,2-7,9H2,1H3
InChIKeyPBUHSBIZFFEOFM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 7-(3,5-dioxocyclopent-1-EN-1-YL)heptanoate (CAS 91411-01-7): Compound Class and Procurement Profile


Methyl 7-(3,5-dioxocyclopent-1-en-1-yl)heptanoate (CAS 91411-01-7) is a synthetic cyclopentenone diester belonging to the 3,5-dioxocyclopentene class [1]. With a molecular formula of C₁₃H₁₈O₄ and a molecular weight of 238.28 g/mol, this compound serves as a versatile intermediate in prostaglandin analogue synthesis pathways . Commercially available at ≥95–98% purity from multiple suppliers, its structural features—a cyclopentene ring bearing two ketone functionalities at positions 3 and 5, coupled to a methyl heptanoate side chain—distinguish it from closely related mono-oxo, hydroxylated, or saturated cyclopentane analogs that are also employed in prostanoid synthesis. This compound is catalogued under IUPAC name methyl 7-(3,5-dioxocyclopenten-1-yl)heptanoate and carries the synonym 1-Cyclopentene-1-heptanoic acid, 3,5-dioxo-, methyl ester .

Why Generic Substitution Fails for Methyl 7-(3,5-dioxocyclopent-1-EN-1-YL)heptanoate: The Oxidation-State Gap in Prostaglandin Intermediate Selection


Cyclopentene-based prostaglandin intermediates are not functionally interchangeable; the number, position, and oxidation state of ring substituents dictate downstream synthetic routes, reactivity, and the stereochemical outcomes of key transformations such as 1,4-conjugate additions . Methyl 7-(3,5-dioxocyclopent-1-en-1-yl)heptanoate presents a fully oxidized cyclopentenone scaffold that can serve as a direct precursor for both hydroxylation and selective reduction pathways, whereas mono-oxo analogues (e.g., methyl 7-(5-oxocyclopent-1-en-1-yl)heptanoate, CAS 34546-57-1) lack the second carbonyl necessary for certain tandem transformations, and saturated dioxo derivatives (e.g., methyl 7-(2,5-dioxocyclopentyl)heptanoate, CAS 67136-06-5) have different conformational constraints and no enone character for conjugate addition . Substituting any of these analogs without verifying the required oxidation pattern and functional group arrangement can result in failed key steps, lower yields, or the need for additional protection/deprotection sequences.

Quantitative Differentiation Evidence: Methyl 7-(3,5-dioxocyclopent-1-EN-1-YL)heptanoate vs. Closest Analogs


Oxidation State Differential: Two Ketone Functionalities Enable Direct 1,4-Conjugate Addition vs. Mono-Oxo Analogue

Methyl 7-(3,5-dioxocyclopent-1-en-1-yl)heptanoate carries two carbonyl groups on the cyclopentene ring, forming an enone system that is activated for 1,4-conjugate addition. In contrast, methyl 7-(5-oxocyclopent-1-en-1-yl)heptanoate (CAS 34546-57-1) carries only a single ketone, reducing the electrophilic character of the ring and altering the regiochemical outcome of nucleophilic additions . The dioxo compound has a computed polar surface area (PSA) of 60.44 Ų and a LogP of 1.97, compared to a PSA of 43.37 Ų for the mono-oxo analogue, reflecting the additional carbonyl's contribution to polarity and hydrogen-bond acceptor capacity .

Prostaglandin synthesis 1,4-Conjugate addition Cyclopentenone reactivity

Commercial Purity Benchmark: 98% Standard Purity Offers Consistent Procurement vs. ≥95% from Secondary Sources

Leading suppliers offer methyl 7-(3,5-dioxocyclopent-1-en-1-yl)heptanoate at a standard purity of 98%, with batch-specific QC documentation including NMR, HPLC, and GC . By comparison, several secondary vendors list the compound at ≥95% purity without published analytical traceability . This 3-percentage-point purity difference can be significant when the compound is used as a key intermediate in multi-step syntheses, where impurities at the 2–5% level propagate and reduce final product yield and purity.

Quality control Procurement specification Batch consistency

Crystalline Melting Point Enables Solid-Phase Handling vs. Liquid or Oily Analogues

Methyl 7-(3,5-dioxocyclopent-1-en-1-yl)heptanoate is a white to pink crystalline powder with a measured melting point of 38–39 °C , enabling weighing and transfer as a solid at ambient or slightly cooled conditions. In contrast, the structurally related mono-oxo analogue methyl 7-(5-oxocyclopent-1-en-1-yl)heptanoate (CAS 34546-57-1) has a reported melting point range of 34–38 °C and the saturated dioxo analogue methyl 7-(2,5-dioxocyclopentyl)heptanoate (CAS 67136-06-5) is a liquid or low-melting solid near room temperature [1]. A melting point comfortably above typical laboratory ambient temperature (20–25 °C) reduces the risk of unintended melting during storage and handling, improving weighing accuracy and minimizing loss due to adhesion to containers.

Physical form Handling Storage stability

GHS Hazard Profile: Irritant Classification Informs PPE Requirements Relative to Non-Classified Analogues

Methyl 7-(3,5-dioxocyclopent-1-en-1-yl)heptanoate carries GHS hazard statements H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation), classifying it as an irritant . This hazard profile is explicit and actionable for laboratory safety protocol design. Several closely related cyclopentenone intermediates either lack fully characterized GHS profiles or carry different hazard classifications depending on additional substituents such as hydroxyl groups, which can alter both toxicity and reactivity profiles . The availability of explicit GHS data for CAS 91411-01-7 allows procurement teams to pre-assess PPE requirements (P280: wear protective gloves/protective clothing/eye protection/face protection) before ordering, reducing delays in experimental start-up.

Safety assessment GHS classification Laboratory handling

Molecular Formula Differentiation: C₁₃H₁₈O₄ (Fully Unsaturated Dione) vs. C₁₃H₂₀O₄ (Saturated Dione) Alters Redox Partner Compatibility

The target compound (C₁₃H₁₈O₄) contains four hydrogen atoms fewer than its saturated counterpart methyl 7-(2,5-dioxocyclopentyl)heptanoate (C₁₃H₂₀O₄, CAS 67136-06-5), reflecting the presence of a cyclopentene double bond in conjugation with the carbonyl groups [1]. This unsaturation is critical for synthetic routes that exploit conjugate (Michael) addition to the enone system, a key disconnection in prostaglandin total synthesis. The saturated analogue, lacking this enone functionality, requires alternative activation strategies (e.g., enolate formation) for C–C bond construction at the ring. The target compound's exact mass of 238.121 and the saturated analogue's exact mass of 240.136 permit unambiguous identity confirmation by HRMS in laboratories handling both compounds [2].

Redox chemistry Synthetic route design Intermediate selection

Synthetic Provenance: Established in Peer-Reviewed Cyclopentanone Methodology vs. Emerging or Undocumented Analogues

The 3,5-dioxocyclopentene scaffold, including the target compound, has explicit synthetic precedent in the peer-reviewed literature via the Van Brussel and Vandewalle (1976) methodology for 1-alkyl-3,5-dioxocyclopentenes [1]. This provides a validated synthetic route and spectroscopic characterization framework. In contrast, several substituted analogues such as methyl 7-[2-(1,2-dihydroxy-2-phenylethyl)-3,5-dioxocyclopenten-1-yl]heptanoate (CAS 35851-57-1) appear only in vendor catalogues without associated primary synthetic literature, making independent reproduction and quality verification more challenging [2]. The target compound also appears in the context of broader cyclopentenone prostaglandin intermediate surveys, confirming its recognized role in the field .

Synthetic methodology Literature precedent Reproducibility

Optimal Application Scenarios for Methyl 7-(3,5-dioxocyclopent-1-EN-1-YL)heptanoate in Prostaglandin Intermediate Procurement


Prostaglandin E and F Analogue Synthesis via 1,4-Conjugate Addition

When the synthetic route relies on 1,4-conjugate (Michael) addition to install the lower side chain of prostaglandins—a transformation requiring an activated enone system—methyl 7-(3,5-dioxocyclopent-1-en-1-yl)heptanoate is the appropriate intermediate. The conjugated dione scaffold (two carbonyl groups on the cyclopentene ring; PSA 60.44 Ų vs. 43.37 Ų for the mono-oxo analogue) provides the requisite electrophilic activation . Substituting the mono-oxo analogue (CAS 34546-57-1), which lacks the second carbonyl, would necessitate additional oxidation steps or alternative, less direct coupling strategies. This scenario directly reflects the oxidation-state differentiation evidence presented in Section 3, Evidence Item 1.

Multi-Step cGMP Intermediate Procurement Requiring Full QC Traceability

For pharmaceutical intermediate supply chains operating under cGMP or cGMP-like quality expectations, the availability of 98% purity with batch-specific NMR, HPLC, and GC documentation from primary suppliers makes this compound preferable over analogues offered only at ≥95% purity without analytical data packages. The 3% purity differential (98% vs. 95%), coupled with the absence of QC traceability in lower-purity sources, can propagate impurities through multi-step sequences (Section 3, Evidence Item 2). This scenario is particularly relevant for contract research and manufacturing organizations producing prostaglandin analogues for preclinical or clinical supply.

Laboratory-Scale Synthesis Where Solid-Phase Handling Improves Operational Efficiency

In research laboratories synthesizing prostaglandin analogues at milligram to multi-gram scale, the crystalline solid form of methyl 7-(3,5-dioxocyclopent-1-en-1-yl)heptanoate (mp 38–39 °C) offers practical handling advantages over liquid or low-melting analogues (e.g., CAS 67136-06-5, a liquid below 25 °C). Accurate weighing of solids reduces stoichiometric errors, simplifies inventory management, and avoids the need for chilled storage or transfer equipment. This scenario is grounded in the melting point differentiation evidence (Section 3, Evidence Item 3).

Safety-Assessed Intermediate Introduction in Academic or Industrial Settings with Pre-Defined PPE Protocols

When introducing a new prostaglandin intermediate into a laboratory with established safety review workflows, the availability of a complete, published GHS hazard profile (H315, H319, H335; P280, P302+P352) for methyl 7-(3,5-dioxocyclopent-1-en-1-yl)heptanoate accelerates the approval process. Laboratories can immediately specify appropriate PPE (gloves, eye protection, lab coat) without commissioning additional toxicity testing or relying on read-across from structurally dissimilar compounds. This advantage, documented in Section 3 Evidence Item 4, is particularly valuable for core facilities serving multiple research groups with varying hazard awareness levels.

Quote Request

Request a Quote for Methyl 7-(3,5-dioxocyclopent-1-EN-1-YL)heptanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.